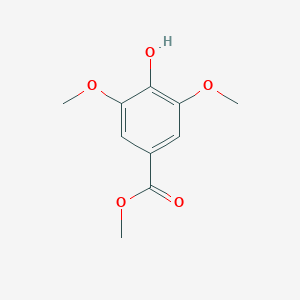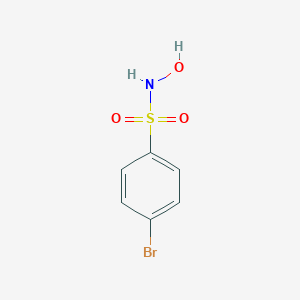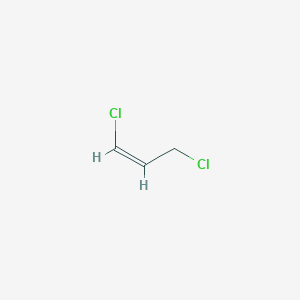
Syringate de méthyle
Vue d'ensemble
Description
“Methyl 4-hydroxy-3,5-dimethoxybenzoate”, also known as “Methyl syringate”, is a chemical compound with the molecular formula C10H12O5 . It is used as a phenolic mediator for bacterial and fungal laccases . It is also a TRPA1 agonist .
Molecular Structure Analysis
The molecular structure of “Methyl 4-hydroxy-3,5-dimethoxybenzoate” can be represented by the InChI code1S/C10H12O5/c1-13-7-4-6 (10 (12)15-3)5-8 (14-2)9 (7)11/h4-5,11H,1-3H3 . The SMILES representation is COC(=O)C1=CC(OC)=C(O)C(OC)=C1 . Chemical Reactions Analysis
“Methyl 4-hydroxy-3,5-dimethoxybenzoate” is involved in the scheme of laccase-catalysed iodide oxidation. This includes the interaction of the compound with oxidized laccase, resulting in the production of MS (ox). The reaction of MS (ox) with iodide produces triiodide .Physical And Chemical Properties Analysis
“Methyl 4-hydroxy-3,5-dimethoxybenzoate” is a cream or pale grey powder . It has a melting point range of 102.0-108.0°C . It is soluble in alcohol and ether, and slightly soluble in water .Applications De Recherche Scientifique
Recherche antidiabétique
Syringate de méthyle : a été identifié comme un candidat thérapeutique potentiel pour le traitement ou la prévention du diabète de type 2. Il agit comme un inhibiteur à double cible des phosphatases de tyrosine protéique PTPN2 et PTPN6, qui sont impliquées dans la résistance à l'insuline . Des études in vitro ont montré que le this compound augmente l'absorption du glucose dans les adipocytes 3T3-L1 matures et améliore la phosphorylation de la protéine kinase activée par l'AMP (AMPK), suggérant son potentiel en tant qu'agent antidiabétique .
Propriétés antioxydantes
Ce composé est reconnu pour ses propriétés antioxydantes, notamment comme piégeur spécifique des radicaux anions superoxyde. Cette activité est cruciale dans le contexte des maladies liées au stress oxydatif et à la préservation des spécimens biologiques .
Activité antimicrobienne
Le this compound a été étudié pour son activité antimicrobienne. C'est l'un des composés phénoliques identifiés dans certaines espèces végétales et le miel, qui contribuent à leurs propriétés antimicrobiennes .
Écologie chimique
Dans le domaine de l'écologie chimique, le this compound a été évalué comme anti-appétent pour le charançon du pin, Hylobius abietis, un ravageur des semis de conifères plantés en Europe. Sa présence dans les fèces du charançon du pin suggère un rôle dans la dissuasion du comportement alimentaire .
Synthèse organique
En tant que réactif chimique, le this compound est utilisé dans des réactions de synthèse organique, notamment des réactions d'estérification, d'oxydation et d'addition d'ester. Sa stabilité dans des conditions normales en fait un réactif précieux dans diverses voies de synthèse .
Chimie analytique
Le this compound est utilisé en chimie analytique pour l'identification de descripteurs chimiques dans des mélanges complexes, tels que la distinction de l'origine des rhums à l'aide de techniques chimiométriques. Sa présence et sa concentration peuvent servir de marqueurs dans l'analyse d'échantillons d'aliments et de boissons .
Safety and Hazards
Mécanisme D'action
Target of Action
Methyl syringate’s primary targets are the Transient Receptor Potential Channel Ankryn 1 (TRPA1) and Protein Tyrosine Phosphatases (PTPs), particularly PTPN2 and PTPN6 . TRPA1 is a member of the TRP superfamily of structurally related, nonselective cation channels often coexpressed in sensory neurons . PTPN2 and PTPN6 are involved in insulin resistance .
Mode of Action
Methyl syringate selectively activates hTRPA1 . It acts as a dual-targeting inhibitor of PTPN2 and PTPN6 . It inhibits the catalytic activity of PTPN2 and PTPN6 in vitro .
Biochemical Pathways
Methyl syringate affects the biochemical pathways related to TRPA1 and PTPN2/PTPN6. Activation of TRPA1 can lead to various physiological responses, including pain sensation and inflammation . Inhibition of PTPN2 and PTPN6 can increase glucose uptake, which is beneficial for managing type 2 diabetes .
Pharmacokinetics
It’s known that methyl syringate can regulate food intake and gastric emptying through a trpa1-mediated pathway .
Result of Action
Methyl syringate’s action results in the activation of TRPA1 and the inhibition of PTPN2 and PTPN6 . This leads to increased glucose uptake in mature 3T3-L1 adipocytes . It can also regulate food intake and gastric emptying .
Action Environment
It’s known that methyl syringate is found in kalopanax pictus nakai (araliaceae), suggesting that it may be influenced by the plant’s growth conditions .
Propriétés
IUPAC Name |
methyl 4-hydroxy-3,5-dimethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O5/c1-13-7-4-6(10(12)15-3)5-8(14-2)9(7)11/h4-5,11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMXJAEGJWHJMGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00237016 | |
| Record name | Benzoic acid, 4-hydroxy-3,5-dimethoxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00237016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
884-35-5 | |
| Record name | Methyl syringate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=884-35-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl syringate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000884355 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 4-hydroxy-3,5-dimethoxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00237016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoic acid, 4-hydroxy-3,5-dimethoxy-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.363 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL SYRINGATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W5A196MP8A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














